molecular formula C30H32ClNO3 B12448747 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

Cat. No.: B12448747
M. Wt: 490.0 g/mol
InChI Key: UXIFKXGGDYBUCT-UHFFFAOYSA-N
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Description

9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione, an aldehyde, and an amine or ammonium acetate. The reaction is often carried out in an ionic liquid medium such as [bmim]Br, which provides a benign environment with good solvating ability and high thermal stability . The reaction conditions include moderate temperatures and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the methoxy and chlorophenyl groups allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Scientific Research Applications

9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione involves its interaction with calcium channels in biological systems. The compound modulates the flow of calcium ions, which is crucial for various physiological processes such as muscle contraction and neurotransmission . The molecular targets include specific calcium channel subunits, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H32ClNO3

Molecular Weight

490.0 g/mol

IUPAC Name

9-[2-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C30H32ClNO3/c1-29(2)13-21-27(23(33)15-29)26(28-22(32-21)14-30(3,4)16-24(28)34)20-7-5-6-8-25(20)35-17-18-9-11-19(31)12-10-18/h5-12,26,32H,13-17H2,1-4H3

InChI Key

UXIFKXGGDYBUCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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